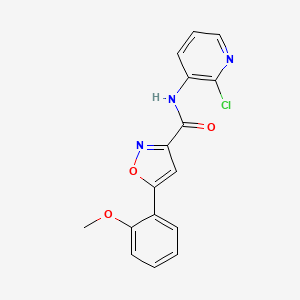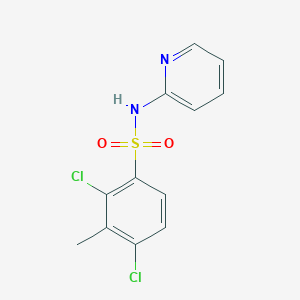
N-(2-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
N-(2-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as ANAVEX 2-73, is a small molecule drug candidate that has been developed for the treatment of various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). This drug has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
N-(2-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide 2-73 is a sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes such as calcium signaling, neuroprotection, and protein folding. Activation of the sigma-1 receptor by N-(2-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide 2-73 leads to the modulation of various signaling pathways, which ultimately results in neuroprotection and improvement in cognitive and motor function.
Biochemical and Physiological Effects:
N-(2-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide 2-73 has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce oxidative stress, inflammation, and apoptosis in animal models of neurodegenerative diseases. The drug has also been shown to improve mitochondrial function and increase synaptic plasticity, which are important for maintaining neuronal health and function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide 2-73 has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a potent and selective agonist. The drug also has good bioavailability and can cross the blood-brain barrier, which is important for treating neurodegenerative diseases. However, N-(2-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide 2-73 has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. In addition, the drug has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully known.
Zukünftige Richtungen
There are several future directions for the development of N-(2-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide 2-73. One direction is to conduct further preclinical studies to better understand the drug's mechanism of action and its effects on different cellular pathways. Another direction is to conduct more clinical trials to determine the safety and efficacy of the drug in humans. In addition, there is a need to develop more potent and selective sigma-1 receptor agonists that can be used to treat neurodegenerative diseases. Finally, there is a need to develop better biomarkers that can be used to monitor the progression of neurodegenerative diseases and the efficacy of drug treatments.
Wissenschaftliche Forschungsanwendungen
N-(2-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide 2-73 has been extensively studied in preclinical models of neurodegenerative diseases. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties. The drug has also been found to improve cognitive function, memory, and learning in animal models of Alzheimer's disease. In addition, N-(2-bromobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide 2-73 has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and ALS.
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-3-12-13(9(2)19-17-12)14(18)16-8-10-6-4-5-7-11(10)15/h4-7H,3,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVFGPAYGDUBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-isobutyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4669187.png)
![2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4669188.png)
![1-(2-ethylphenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4669194.png)
![2,2,3,3,4,4,4-heptafluoro-N-(4-{N-[(1-methyl-1H-indol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)butanamide](/img/structure/B4669195.png)
![ethyl [1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4669201.png)
![2-[(4-bromo-2-chlorophenoxy)acetyl]-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4669211.png)
![5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4669217.png)
![N-(4-acetylphenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4669225.png)
![N-(2-methoxy-1-methylethyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4669245.png)

![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4669259.png)


![ethyl 2-amino-1-[3-(aminosulfonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4669281.png)